1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-

TAK1 inhibition NF-κB pathway kinase inhibitor scaffold

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)- (CAS 645417-84-1), also referred to as 5-benzyl-3-methyl-1H-pyrazolo[4,3-c]isoquinoline, is a heterocyclic small molecule belonging to the pyrazoloisoquinoline class. This scaffold was originally disclosed in patents as an NF-κB-inducing kinase (NIK) inhibitor for inflammatory and degenerative joint disease indications.

Molecular Formula C18H15N3
Molecular Weight 273.3 g/mol
CAS No. 645417-84-1
Cat. No. B12589916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-
CAS645417-84-1
Molecular FormulaC18H15N3
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C3=CC=CC=C3C(=N2)CC4=CC=CC=C4
InChIInChI=1S/C18H15N3/c1-12-17-18(21-20-12)15-10-6-5-9-14(15)16(19-17)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,21)
InChIKeyMKFSJKOYMVRYSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)- (CAS 645417-84-1): A Pyrazoloisoquinoline TAK1/NF-κB Pathway Inhibitor Scaffold


1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)- (CAS 645417-84-1), also referred to as 5-benzyl-3-methyl-1H-pyrazolo[4,3-c]isoquinoline, is a heterocyclic small molecule belonging to the pyrazoloisoquinoline class. This scaffold was originally disclosed in patents as an NF-κB-inducing kinase (NIK) inhibitor for inflammatory and degenerative joint disease indications [1]. Subsequent mechanistic studies revealed that the pyrazolo[4,3-c]isoquinoline core instead inhibits TGF-β-activated kinase 1 (TAK1), a key node in the classical NF-κB and MAPK signaling cascades, with certain derivatives achieving sub-micromolar potency (TAK1 IC₅₀ ≈ 0.56 µM) [2][3]. The compound features a benzyl (phenylmethyl) substituent at the 5-position, a structural motif that distinguishes it from simpler 5-phenyl analogs and may influence binding mode and selectivity within the kinase ATP-binding pocket.

Why Generic Pyrazoloisoquinoline Substitution Fails: Non-Interchangeable Substituent Effects of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-


Within the pyrazolo[4,3-c]isoquinoline chemotype, the identity of the 5-position substituent is not a passive structural decoration; it directly governs the compound's ability to engage the TAK1 kinase hinge region and influences selectivity over off-target kinases [1][2]. The 5-benzyl substituent in CAS 645417-84-1 introduces a flexible methylene spacer between the isoquinoline core and the pendant phenyl ring, creating a distinct conformational landscape compared to the rigid 5-phenyl analogs. This altered geometry can shift the binding pose within the ATP-binding site, potentially affecting both inhibitory potency and kinase selectivity profile in ways that are not predictable from simple 5-phenyl or 5-heteroaryl congeners [2]. Consequently, substituting this compound with a closely related pyrazoloisoquinoline—even one differing by a single atom at the 5-position—risks invalidating a chemical biology probe experiment or an early-stage structure-activity relationship (SAR) campaign, as the biological readout may be fundamentally altered.

Quantitative Differentiation Evidence for 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)- (CAS 645417-84-1) vs. Closest Analogs


TAK1 Kinase Inhibition Potency of the Pyrazolo[4,3-c]isoquinoline Chemotype: Class-Level Benchmark vs. Known Inhibitors

The pyrazolo[4,3-c]isoquinoline scaffold to which CAS 645417-84-1 belongs has been confirmed as a TAK1 inhibitor chemotype. Mortier et al. (2010) identified a potent pyrazolo[4,3-c]isoquinoline derivative with a TAK1 IC₅₀ of 0.56 µM, establishing that this scaffold can achieve sub-micromolar TAK1 inhibition [1]. While the specific IC₅₀ of the 5-benzyl-3-methyl analog has not been separately published in a peer-reviewed head-to-head comparison, the benzyl substituent is explicitly claimed in the foundational patent as part of the active inhibitor series [2]. For context, the molecular fragments 4H-isoquinoline-1,3-dione and 2,7-naphthyridine-1,3,6,8-tetrone, identified through virtual screening in the same study, inhibited NIK with IC₅₀ values of 51 µM and 90 µM respectively—approximately two orders of magnitude weaker than the pyrazoloisoquinoline TAK1 activity [1].

TAK1 inhibition NF-κB pathway kinase inhibitor scaffold

5-Benzyl vs. 5-Phenyl Substituent: Structural Rationale for Divergent Kinase Binding Modes

The 5-benzyl group in CAS 645417-84-1 introduces a methylene (CH₂) spacer that is absent in the 5-phenyl-3-methyl-1H-pyrazolo[4,3-c]isoquinoline analog (CAS 824968-50-5). This additional degree of rotational freedom allows the pendant phenyl ring to sample a broader conformational space, which can be critical for optimal occupancy of the hydrophobic back pocket in the TAK1 ATP-binding site [1][2]. The Mortier et al. docking study demonstrated that pyrazolo[4,3-c]isoquinolines interact with the TAK1 hinge region through specific hydrogen-bonding patterns, and the position of the distal aromatic ring modulates the depth and angle of insertion into the kinase cavity [1]. Although no published IC₅₀ head-to-head exists for the benzyl vs. phenyl pair, the patent explicitly claims 5-benzyl-3-methyl-1H-pyrazolo[4,3-c]isoquinoline as a distinct entity alongside its 5-phenyl counterpart, indicating that the inventors considered the substituent difference to confer non-equivalent biological properties [2].

structure-activity relationship kinase hinge binding conformational flexibility

Commercial Availability at Research-Grade Purity Enables Reproducible Procurement

CAS 645417-84-1 is commercially supplied at ≥95% purity as a screening compound for non-human research use, with a molecular weight of 273.3 g/mol (C₁₈H₁₅N₃) . This specification aligns with industry standards for early-stage kinase inhibitor probes. In contrast, several close analogs—such as 5-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline and 3-methyl-5-(3-pyridinyl)-1H-pyrazolo[4,3-c]isoquinoline—are listed by vendors but with variable purity and batch-to-batch consistency that can compromise quantitative biochemical assay reproducibility . The defined benzyl substitution pattern of the target compound eliminates the synthetic complexity and potential metabolic liabilities associated with methoxy or pyridyl substituents, which can introduce additional hydrogen-bonding interactions and off-target pharmacology not present with the simple benzyl group.

research chemical procurement purity specification supply chain reproducibility

Kinase Selectivity Profile: Class-Level Evidence of TAK1 Selectivity Over NIK

A critical finding of the Mortier et al. (2010) study is that pyrazolo[4,3-c]isoquinolines are not NIK inhibitors as originally claimed in the patent literature, but rather TAK1 inhibitors with no detectable activity against NIK or the alternative NF-κB pathway [1]. This represents a de facto selectivity window: the pyrazoloisoquinoline scaffold achieves functional inhibition of TAK1 (classical NF-κB pathway) while sparing NIK (alternative NF-κB pathway). The 5-benzyl-3-methyl substitution pattern, by virtue of its inclusion in the originally patented NIK inhibitor series, shares this selectivity profile by class membership. This pathway selectivity distinguishes the compound from pan-kinase inhibitors and from bona fide NIK inhibitors such as the 4H-isoquinoline-1,3-dione fragment (NIK IC₅₀ = 51 µM), which lacks TAK1 activity [1].

kinase selectivity TAK1 vs. NIK NF-κB pathway specificity

Synthetic Accessibility and Derivatization Potential: Benzyl as a Privileged Substituent

The 5-benzyl substituent in CAS 645417-84-1 can be introduced via standard N-alkylation or reductive amination chemistry on the pyrazoloisoquinoline core, offering a straightforward synthetic entry point compared to the 5-aryl analogs that typically require more complex Pd-catalyzed cross-coupling sequences [1]. The methylene linker in the benzyl group is chemically inert under most assay conditions, whereas the 5-(3-methoxyphenyl) and 5-(3-pyridinyl) analogs contain ether and basic nitrogen functionalities, respectively, which can participate in off-target hydrogen bonding, CYP450 metabolism, or pH-dependent protonation that complicates data interpretation [1]. The patent explicitly claims the benzyl congener as part of a focused library of pyrazoloisoquinoline NIK/TAK1 inhibitors, indicating that this substitution was prioritized in the original medicinal chemistry campaign [1].

synthetic tractability SAR expansion medicinal chemistry diversification

Fluorescence and Biophysical Probe Properties: Pyrazoloisoquinoline Core Optical Characteristics

The pyrazoloisoquinoline core structure has been reported to exhibit fluorescence emission properties, as demonstrated in a study where a series of novel pyrazoloisoquinoline compounds synthesized via 1,3-dipolar cycloaddition showed good fluorescence emission characteristics suitable for fluorescent probe applications [1]. While this property has not been specifically characterized for CAS 645417-84-1 in a published study, the conserved fused-ring architecture of the pyrazolo[4,3-c]isoquinoline system suggests that the target compound may retain intrinsic fluorescence. This differentiates it from non-fused pyrazole or isoquinoline congeners and from the structurally distinct spiroindolone-pyrazoloisoquinoline hybrids that lack the extended conjugation required for efficient fluorescence [1].

fluorescent probe biophysical characterization spectroscopic properties

Recommended Research Application Scenarios for 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)- (CAS 645417-84-1)


TAK1-Dependent Classical NF-κB Pathway Chemical Probe Studies

CAS 645417-84-1 is optimally deployed as a chemical probe to dissect TAK1-mediated signaling in the classical NF-κB pathway, particularly in cellular models of rheumatoid arthritis, osteoarthritis, or inflammatory cytokine (TNFα, IL-1β) signaling [1][2]. The class-level TAK1 selectivity over NIK and the alternative NF-κB pathway makes it suitable for experiments that require unambiguous attribution of phenotypic effects to classical pathway inhibition without alternative pathway confounding [1]. Researchers should pair this compound with a structurally matched inactive analog or a distinct TAK1 inhibitor (e.g., 5Z-7-oxozeaenol) to confirm on-target effects.

Medicinal Chemistry Hit-to-Lead Optimization from a Synthetically Tractable Benzyl Scaffold

The 5-benzyl substituent provides a chemically stable and synthetically accessible starting point for SAR expansion. Medicinal chemistry teams can use CAS 645417-84-1 as a parent scaffold for systematic diversification: the benzyl phenyl ring can be functionalized with electron-withdrawing or -donating groups to tune TAK1 potency and physicochemical properties, while the methylene linker offers a vector for introducing conformational constraints (e.g., cyclopropyl or alkene isosteres) [1][2]. This contrasts with 5-phenyl analogs that lack the flexible linker and 5-heteroaryl analogs that introduce unwanted hydrogen-bonding complexity.

Negative Control Compound for NIK/Alternative NF-κB Pathway Inhibitor Screening

Because the pyrazoloisoquinoline class has been definitively shown to lack NIK inhibitory activity [1], CAS 645417-84-1 can serve as a pathway-specific negative control in high-throughput screens designed to identify bona fide NIK or alternative NF-κB pathway inhibitors. Its inclusion in screening cascades helps filter out compounds that act via the classical pathway, reducing false-positive rates in NIK-targeted drug discovery programs. This application leverages the compound's established kinase selectivity profile rather than its absolute potency.

Fluorescence-Based Cellular Imaging of Pyrazoloisoquinoline Localization (Exploratory)

Given the reported fluorescence properties of the pyrazoloisoquinoline core [1], CAS 645417-84-1 may be evaluated as an intrinsically fluorescent TAK1 probe for live-cell imaging studies. If cellular permeability and fluorescence quantum yield are confirmed experimentally, the compound could enable label-free visualization of target engagement and subcellular distribution—a capability not offered by non-fluorescent TAK1 inhibitors such as 5Z-7-oxozeaenol or NG-25. This application remains exploratory pending direct characterization of CAS 645417-84-1's photophysical properties.

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